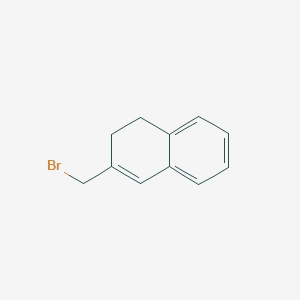

3-(Bromomethyl)-1,2-dihydronaphthalene

CAS No.: 100188-68-9

Cat. No.: VC7930685

Molecular Formula: C11H11B

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100188-68-9 |

|---|---|

| Molecular Formula | C11H11B |

| Molecular Weight | 223.11 g/mol |

| IUPAC Name | 3-(bromomethyl)-1,2-dihydronaphthalene |

| Standard InChI | InChI=1S/C11H11Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2 |

| Standard InChI Key | DMFGMAOUEZUKPD-UHFFFAOYSA-N |

| SMILES | C1CC(=CC2=CC=CC=C21)CBr |

| Canonical SMILES | C1CC(=CC2=CC=CC=C21)CBr |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(Bromomethyl)-1,2-dihydronaphthalene (C11H11Br) consists of a naphthalene backbone with partial saturation at the 1,2-positions, forming a bicyclic system. The bromomethyl group at the 3-position introduces significant electrophilic character, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The spatial arrangement of the bromomethyl group influences steric and electronic interactions, which are critical in determining its reactivity .

Physicochemical Properties

While experimental data for this specific compound is sparse, properties can be extrapolated from related dihydronaphthalene derivatives:

The bromomethyl group enhances molecular polarity compared to non-halogenated analogs, increasing solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Synthesis and Manufacturing

Birch Reduction and Subsequent Functionalization

A metal-free approach, analogous to the synthesis of 2-bromo-3-(bromomethyl)naphthalene, could be adapted :

-

Birch Reduction: Naphthalene undergoes partial hydrogenation using lithium/ammonia to yield 1,4-dihydronaphthalene.

-

Dichlorocarbene Addition: Reaction with dichlorocarbene (generated from chloroform and t-BuOK) forms a cyclopropane intermediate.

-

Bromination: Ring-opening bromination with Br2 introduces bromine at the 3-position, followed by bromomethylation via radical bromination.

This method avoids transition-metal catalysts, reducing costs and purification complexity .

Nickel-Catalyzed Cross-Coupling

Alternative pathways leveraging nickel catalysis (as seen in 1,2-dihydronaphthalene synthesis) could involve:

-

Substrate: 3-Methyl-1,2-dihydronaphthalene.

-

Reagents: N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4.

-

Conditions: Heating under reflux (80–100 °C) for 6–12 hours.

Yields for such reactions typically range from 60–75%, depending on stoichiometry and solvent choice .

Industrial-Scale Production

Industrial synthesis would prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:

-

Temperature Control: Maintained at 50–70 °C to prevent thermal decomposition.

-

Solvent Recovery: Chlorinated solvents (e.g., CCl4) are recycled via distillation.

-

Purity Standards: ≥98% purity is achieved through fractional distillation or recrystallization from ethanol .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

This reactivity is exploited to synthesize amine-functionalized PAHs for pharmaceutical applications.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:

Such reactions are pivotal in materials science for creating conjugated polymers .

Oxidation and Reduction

-

Oxidation: MnO2 or KMnO4 oxidizes the dihydronaphthalene ring to naphthoquinone derivatives.

-

Reduction: LiAlH4 reduces the bromomethyl group to -CH3, yielding 3-methyl-1,2-dihydronaphthalene .

Applications in Scientific Research

Organic Synthesis

3-(Bromomethyl)-1,2-dihydronaphthalene serves as a building block for:

-

Pharmaceuticals: Anticancer agents (e.g., tubulin inhibitors) via Michael addition to β-lactams.

-

Ligands: Chiral phosphine ligands for asymmetric catalysis.

Material Science

Functionalized PAHs derived from this compound exhibit tunable optoelectronic properties:

| Application | Property Enhanced | Example Material |

|---|---|---|

| Organic Photovoltaics | Electron Mobility | P3HT:PCBM Blends |

| Luminescent Sensors | Quantum Yield | Eu(III)-Coordinated Complexes |

| Liquid Crystals | Thermal Stability | Triphenylene Derivatives |

Future Directions

Research priorities include:

-

Green Synthesis: Developing aqueous-phase bromination methods.

-

Bioconjugation: Exploring click chemistry for antibody-drug conjugates.

-

Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume